![molecular formula C7H8BFO2S B1440633 4-Fluoro-2-(methylthio)phenylboronic acid CAS No. 861931-38-6](/img/structure/B1440633.png)
4-Fluoro-2-(methylthio)phenylboronic acid
Overview
Description
4-Fluoro-2-(methylthio)phenylboronic acid is a chemical compound with the empirical formula C7H8BFO2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(methylthio)phenylboronic acid is represented by the SMILES stringCSC1=CC(F)=CC=C1B(O)O
. The molecular weight of this compound is 186.01 . Chemical Reactions Analysis
4-Fluoro-2-(methylthio)phenylboronic acid can be involved in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides .Scientific Research Applications
Agricultural Chemistry
Lastly, 4-Fluoro-2-(methylthio)phenylboronic acid can be used to create compounds with potential applications in agriculture. For instance, it can be involved in synthesizing herbicides, pesticides, or plant growth regulators.
Each application mentioned leverages the unique chemical properties of 4-Fluoro-2-(methylthio)phenylboronic acid, demonstrating its versatility and importance in scientific research and industrial applications. The fluorine atom and the methylthio group contribute significantly to the reactivity and utility of this compound across various fields .
Mechanism of Action
Target of Action
The primary target of the 4-Fluoro-2-(methylthio)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Fluoro-2-(methylthio)phenylboronic acid interacts with its target through a process called transmetalation . In this process, the 4-Fluoro-2-(methylthio)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The 4-Fluoro-2-(methylthio)phenylboronic acid affects the Suzuki–Miyaura coupling reaction pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its stability and water solubility .
Result of Action
The molecular effect of the action of 4-Fluoro-2-(methylthio)phenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of 4-Fluoro-2-(methylthio)phenylboronic acid is influenced by environmental factors such as the presence of a palladium (0) catalyst and a base . Its efficacy and stability are also affected by the reaction conditions, which are generally mild and tolerant of various functional groups .
properties
IUPAC Name |
(4-fluoro-2-methylsulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCTRHEOVOYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681733 | |
Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylthio)phenylboronic acid | |
CAS RN |
861931-38-6 | |
Record name | B-[4-Fluoro-2-(methylthio)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861931-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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